molecular formula C27H45F9O2 B15164685 23-(Perfluorobutyl)tricosanoic acid CAS No. 204316-37-0

23-(Perfluorobutyl)tricosanoic acid

Cat. No.: B15164685
CAS No.: 204316-37-0
M. Wt: 572.6 g/mol
InChI Key: JHEWQUKQTZEXAQ-UHFFFAOYSA-N
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Description

23-(Perfluorobutyl)tricosanoic acid is a chemical compound classified under per- and polyfluoroalkyl substances (PFAS). It has the molecular formula C27H45F9O2 and a molecular weight of 572.641 g/mol . This compound is characterized by a long carbon chain with a perfluorobutyl group attached, making it a unique member of the PFAS family.

Preparation Methods

The synthesis of 23-(Perfluorobutyl)tricosanoic acid typically involves the introduction of a perfluorobutyl group to a tricosanoic acid backbone. One common method includes the reaction of tricosanoic acid with perfluorobutyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

23-(Perfluorobutyl)tricosanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The perfluorobutyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Scientific Research Applications

23-(Perfluorobutyl)tricosanoic acid has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PFAS in various chemical reactions and environmental conditions.

    Biology: Researchers investigate its interactions with biological systems to understand its bioaccumulation and potential toxic effects.

    Medicine: Studies focus on its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is utilized in the production of specialized surf

Properties

CAS No.

204316-37-0

Molecular Formula

C27H45F9O2

Molecular Weight

572.6 g/mol

IUPAC Name

24,24,25,25,26,26,27,27,27-nonafluoroheptacosanoic acid

InChI

InChI=1S/C27H45F9O2/c28-24(29,25(30,31)26(32,33)27(34,35)36)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(37)38/h1-22H2,(H,37,38)

InChI Key

JHEWQUKQTZEXAQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCCCCCCC(=O)O

Origin of Product

United States

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